molecular formula C32H41FN2O5 B140132 Ecofembenpa CAS No. 140676-68-2

Ecofembenpa

Cat. No. B140132
M. Wt: 552.7 g/mol
InChI Key: LYJKTXVWJYXEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecofembenpa is a newly developed compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a novel method and has been found to exhibit several biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ecofembenpa is not fully understood yet. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This inhibition leads to a decrease in inflammation and cancer cell proliferation.

Biochemical And Physiological Effects

Ecofembenpa has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ecofembenpa in lab experiments is its high purity and stability. This makes it easier to perform experiments and obtain reliable results. However, one of the limitations of using this compound is its high cost, which may limit its use in some labs.

Future Directions

There are several future directions for the research on Ecofembenpa. One of the most promising directions is the development of new drugs using this compound. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Another future direction is the study of its mechanism of action, which will help to understand its potential applications in various fields of science.
Conclusion:
Ecofembenpa is a newly developed compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound will help to understand its potential applications and contribute to the development of new drugs.

Synthesis Methods

Ecofembenpa is synthesized using a novel method that involves the reaction of benzene and phenol with formaldehyde in the presence of a catalyst. This method yields a white crystalline compound that has been characterized using various analytical techniques such as NMR, FTIR, and XRD.

Scientific Research Applications

Ecofembenpa has been found to exhibit several potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

140676-68-2

Product Name

Ecofembenpa

Molecular Formula

C32H41FN2O5

Molecular Weight

552.7 g/mol

IUPAC Name

ethyl 2-[[8-[5-(4-fluorophenyl)pentan-2-yl]-5,5-dimethyl-2-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl]oxy]acetate

InChI

InChI=1S/C32H41FN2O5/c1-6-38-30(37)20-39-27-16-23(21(2)8-7-9-22-10-12-24(33)13-11-22)17-28-31(27)25-18-35(19-29(36)34-5)15-14-26(25)32(3,4)40-28/h10-13,16-17,21H,6-9,14-15,18-20H2,1-5H3,(H,34,36)

InChI Key

LYJKTXVWJYXEHH-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCN(C3)CC(=O)NC)C(O2)(C)C)C(C)CCCC4=CC=C(C=C4)F

synonyms

10-((ethoxycarbonyl)methoxy)-8-(4-(4-fluorophenyl)-1-methylbutyl)-1,2,3,4-tetrahydro-N,5,5-trimethyl-5H-(1)-benzopyrano(4,3-c)pyridine-2-acetamide
ECOFEMBENPA

Origin of Product

United States

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